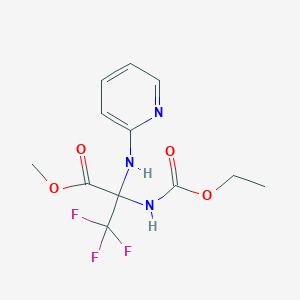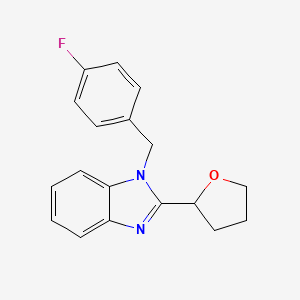![molecular formula C28H26N4O3 B11050635 2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide](/img/structure/B11050635.png)
2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide is a complex organic compound that features a benzofuran core and a tetrahydropyrazino[1,2-a]benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Synthesis of the Tetrahydropyrazino[1,2-a]benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable diketone, followed by cyclization.
Coupling of the Two Moieties: The final step involves coupling the benzofuran core with the tetrahydropyrazino[1,2-a]benzimidazole moiety using acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the benzofuran core, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis due to its reactive functional groups.
Biology
Medicine
The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry
It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzofuran core may interact with hydrophobic pockets, while the tetrahydropyrazino[1,2-a]benzimidazole moiety can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)benzoic acid
- 2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)benzamide
Uniqueness
The presence of the tetrahydropyrazino[1,2-a]benzimidazole moiety in 2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-N-[2-(2-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]acetamide distinguishes it from other similar compounds, providing unique binding properties and potential biological activities.
Properties
Molecular Formula |
C28H26N4O3 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-(3-oxo-1H-2-benzofuran-1-yl)-N-[2-(2-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]acetamide |
InChI |
InChI=1S/C28H26N4O3/c33-27(17-25-21-8-4-5-9-22(21)28(34)35-25)29-20-10-11-24-23(16-20)30-26-18-31(14-15-32(24)26)13-12-19-6-2-1-3-7-19/h1-11,16,25H,12-15,17-18H2,(H,29,33) |
InChI Key |
GYEWNVIBGFMDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C2C=CC(=C3)NC(=O)CC4C5=CC=CC=C5C(=O)O4)CN1CCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(Acetyloxy)imino]-1-methyl-4-oxo-1H-naphtho[2,3-D][1,2,3]triazol-2-ium-2(4H)-olate](/img/structure/B11050552.png)
![3-(Prop-2-en-1-yl)-1-[(trimethylpyrazol-4-yl)methyl]thiourea](/img/structure/B11050556.png)
![1-Benzyl-3-[1'-(4-fluorobenzoyl)-4,4'-bipiperidin-1-YL]pyrrolidine-2,5-dione](/img/structure/B11050567.png)

![[1,2,4]Triazolo[1,5-b]pyridazin-8-amine, 6-methyl-N-(3-pyridinylmethyl)-](/img/structure/B11050572.png)

![1-(3-chloro-4-fluorophenyl)-3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]pyrrolidine-2,5-dione](/img/structure/B11050574.png)
![9-(7-Methoxy-1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11050581.png)
![1-[(3-Bromopropyl)sulfonyl]decane](/img/structure/B11050589.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B11050616.png)
![N-carbamimidoyl-4-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B11050618.png)
![1,7-bis(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11050619.png)

![Ethyl 4-{3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11050631.png)
